

A Technical Guide to the Thermodynamic Properties of 1-methoxy-4-(methoxymethyl)benzene

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Compound of Interest

Compound Name: 1-methoxy-4-(methoxymethyl)benzene

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Disclaimer: Following a comprehensive search, no specific experimental or computational thermodynamic data for the compound "**1-methoxy-4-(methoxymethyl)benzene**" has been found in publicly available literature. The information presented herein pertains to structurally similar compounds, primarily its isomer 1-methoxy-4-methylbenzene (also known as p-methylanisole), to provide a frame of reference and an understanding of the methodologies used for related substances.

Introduction

1-methoxy-4-(methoxymethyl)benzene is an organic compound belonging to the ether and aromatic families. A precise understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and phase change energetics, is fundamental for its potential application in chemical synthesis, materials science, and drug development. These parameters are critical for reaction modeling, process optimization, safety assessments, and understanding intermolecular interactions.

This guide outlines the types of thermodynamic data essential for a complete compound profile and describes the common experimental and computational protocols used for their determination, using data for the closely related isomer, 1-methoxy-4-methylbenzene, as an illustrative example.

Physicochemical and Thermodynamic Data of Structurally Related Compounds

While data for **1-methoxy-4-(methoxymethyl)benzene** is not available, the following tables summarize key thermodynamic and physical properties for the related compound 1-methoxy-4-methylbenzene (p-methylanisole). This data serves as a valuable reference point for estimating the properties of the target molecule.

Table 1: General Physicochemical Properties of 1-methoxy-4-methylbenzene

Property	Value	Units	Reference
Molecular Formula	C ₈ H ₁₀ O	-	[1]
Molecular Weight	122.1644	g/mol	[1]
CAS Number	104-93-8	-	[1]
Normal Boiling Point (T _{boil})	449.7	K	[2]
Normal Melting Point (T _{fus})	241.10 - 241.96	K	[2]
Critical Temperature (T _c)	666	K	[2]

Table 2: Ideal Gas Phase Thermodynamic Properties of 1-methoxy-4-methylbenzene

The following data represents the constant pressure heat capacity (C_{p,gas}) for the ideal gas state of 1-methoxy-4-methylbenzene at various temperatures.

Temperature (K)	Cp,gas (J/mol·K)	Reference
100	52.92	[3]
200	96.81	[3]
300	141.46	[3]
400	185.54	[3]
500	224.36	[3]
600	256.74	[3]
700	283.52	[3]
800	305.84	[3]
900	324.59	[3]
1000	340.46	[3]

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.

Computational Methodology: Statistical Thermodynamics

For molecules where experimental data is scarce, statistical computation is a powerful tool. A study on 1-methoxy-4-methylbenzene calculated its ideal gas state thermodynamic functions (enthalpy, entropy, free energy, and heat capacity) over a temperature range of 100 K to 1500 K.[\[4\]](#)

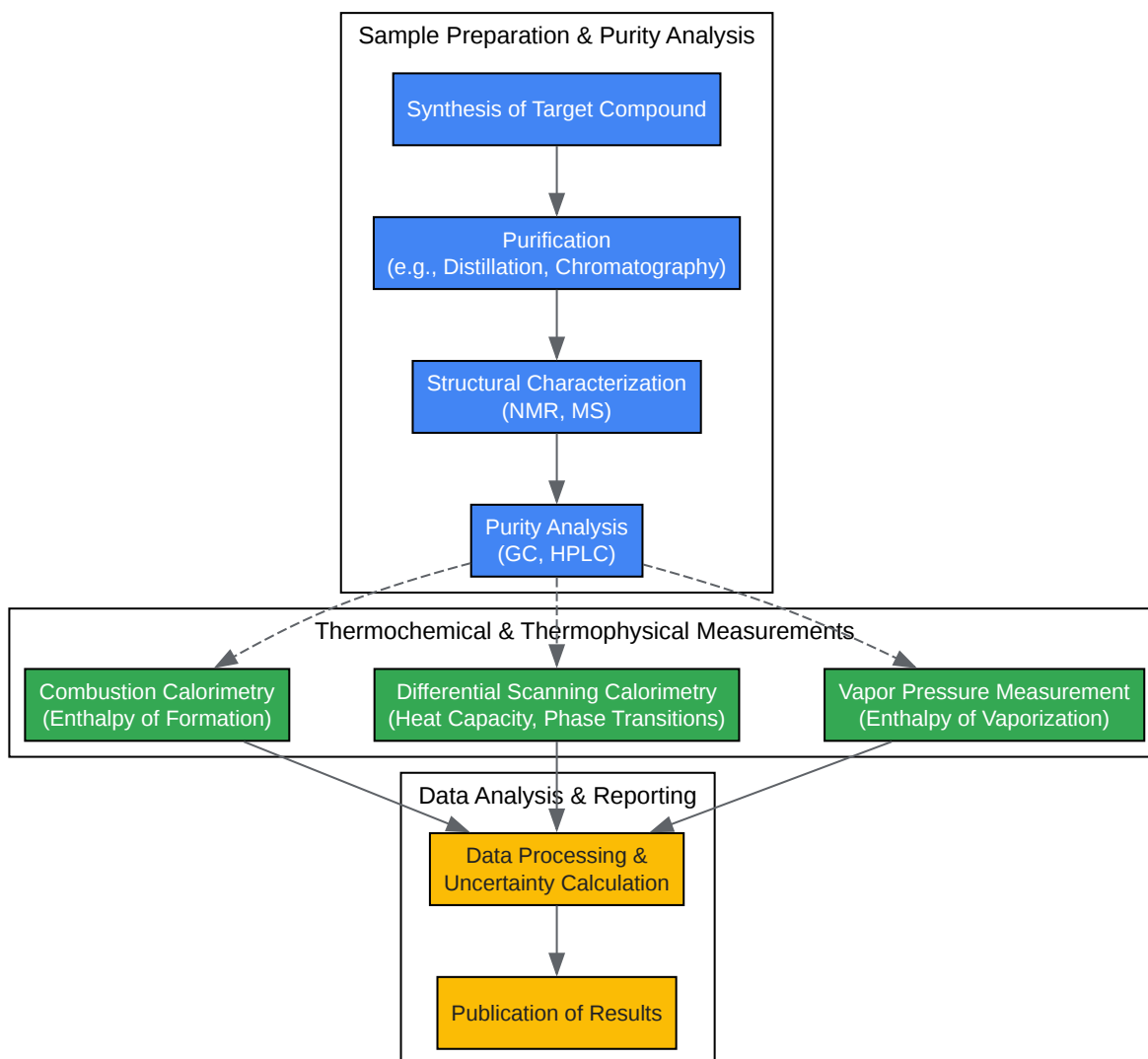
The core methodology involved:

- **Harmonic Oscillator Model:** The molecule is treated as a rigid rotor and harmonic oscillator.
- **Vibrational Frequencies:** Input data for the calculations, including vibrational frequencies, are obtained from experimental Fourier-transform infrared (FTIR) and Raman spectroscopy.[\[4\]](#)

- **Moment of Inertia:** The moments of inertia of the molecule are calculated to account for rotational energy states.^[4]
- **Statistical Mechanics Equations:** Standard equations of statistical mechanics are then used to compute the macroscopic thermodynamic functions from these molecular-level properties.

General Experimental Workflow

The experimental determination of thermodynamic properties for a pure compound follows a rigorous, multi-step process. This workflow ensures the sample is pure and that the measurements are accurate and reproducible.



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Caption: A generalized workflow for the experimental determination of thermodynamic properties.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the thermodynamic properties of **1-methoxy-4-(methoxymethyl)benzene**. The data for its isomer, 1-methoxy-4-methylbenzene, provides a useful, albeit indirect, reference. To fully characterize the target compound, future work should focus on its synthesis, purification, and subsequent analysis using established experimental techniques like combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements. Furthermore, computational studies employing modern density functional theory (DFT) or other ab initio methods could provide reliable theoretical estimates of its thermodynamic landscape, guiding future experimental efforts.

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